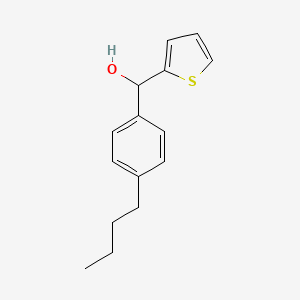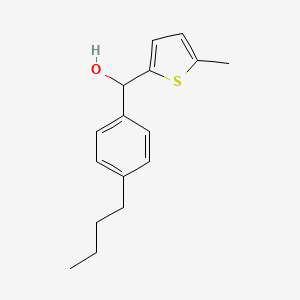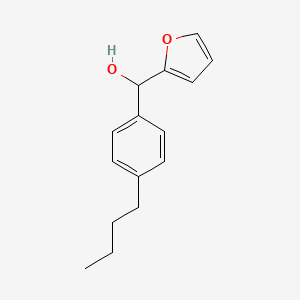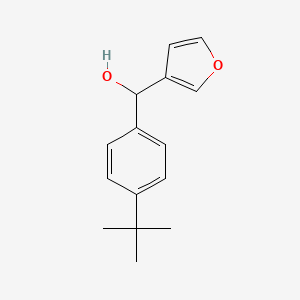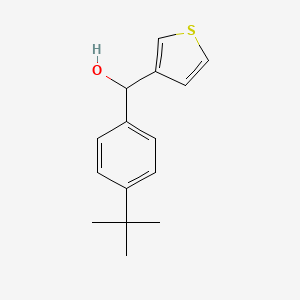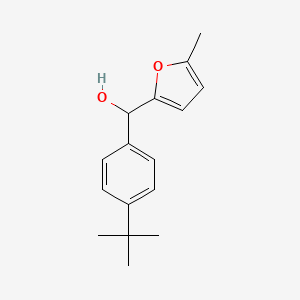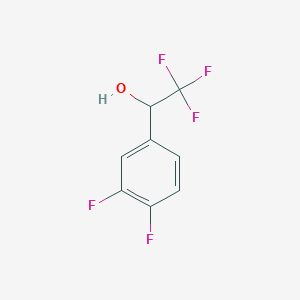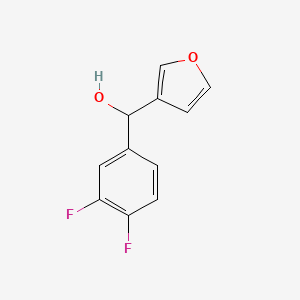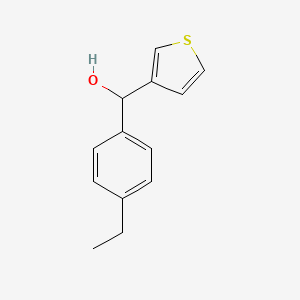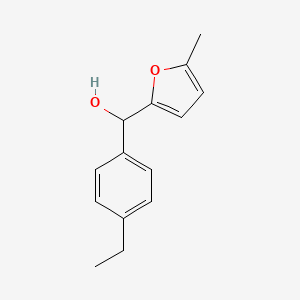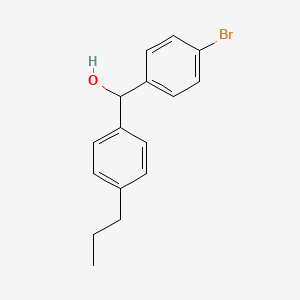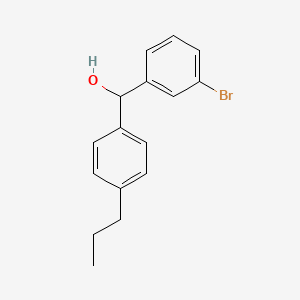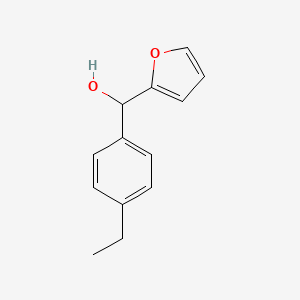
4-Ethylphenyl-(2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl-(2-furyl)methanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with an ethyl group and a furan ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl-(2-furyl)methanol can be synthesized through several methods, including the reaction of 4-ethylphenol with furfural under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, and heating the mixture to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl-(2-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation products may include 4-ethylphenyl-(2-furyl)methanone or 4-ethylphenyl-(2-furyl)carboxylic acid.
Reduction products may include 4-ethylphenyl-(2-furyl)methane.
Substitution products may vary depending on the nucleophile used.
Scientific Research Applications
4-Ethylphenyl-(2-furyl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, and its derivatives could be explored for pharmaceutical applications.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism by which 4-Ethylphenyl-(2-furyl)methanol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-Ethylphenyl-(2-furyl)methanol can be compared with other similar compounds, such as:
4-Methylphenyl-(2-furyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylphenyl-(3-furyl)methanol: Similar structure but with a different position of the furan ring.
4-Ethylphenyl-(2-thienyl)methanol: Similar structure but with a thiophene ring instead of a furan ring.
These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(4-ethylphenyl)-(furan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPGWKAAGEQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
